

Understanding the Mass Spectrum of Azelnidipine D7: An In-depth Technical Guide

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Compound of Interest

Compound Name: Azelnidipine D7

Cat. No.: B1149997

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This technical guide provides a detailed examination of the mass spectrum of **Azelnidipine D7**, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Azelnidipine in complex biological matrices. This document outlines the predicted mass spectral characteristics of **Azelnidipine D7**, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Data Presentation

The quantitative data presented below is based on the known molecular formula of **Azelnidipine D7** ($C_{33}H_{27}D_7N_4O_6$) and the observed fragmentation patterns of Azelnidipine.^[1] The exact mass of the deuterated fragments is predicted based on the likely position of the deuterium labels on the isopropyl group, as suggested by available chemical information.

Table 1: Predicted Mass Spectral Data for **Azelnidipine D7**

Analyte	Molecular Formula	Predicted Monoisotopic Mass [M]	Predicted [M+H] ⁺ (m/z)	Key Predicted Fragment Ions (m/z)
Azelnidipine	C ₃₃ H ₃₄ N ₄ O ₆	582.25	583.26	167.09, 342.18, 496.20
Azelnidipine D7	C ₃₃ H ₂₇ D ₇ N ₄ O ₆	589.30	590.30	167.09, 342.18, 503.24

Table 2: Representative LC-MS/MS Parameters for Azelnidipine Analysis

Parameter	Value	Reference
Chromatographic Column	C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)	[2][3]
Mobile Phase	Acetonitrile and 10mM Ammonium Formate with 0.1% Formic Acid in Water	[3][4]
Flow Rate	0.2 - 0.4 mL/min	[4]
Injection Volume	5 - 20 µL	[3][4]
Ionization Mode	Electrospray Ionization (ESI), Positive	[2][3]
MS Detection	Multiple Reaction Monitoring (MRM)	[2]
MRM Transition (Azelnidipine)	583.3 → 167.2	[2]
MRM Transition (Predicted for Azelnidipine D7)	590.3 → 503.2	

Experimental Protocols

The following is a representative experimental protocol for the analysis of Azelnidipine and its internal standard, **Azelnidipine D7**, in a biological matrix such as human plasma. This protocol

is a composite based on several published methods.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Sample Preparation: Protein Precipitation

- To 100 μ L of plasma sample, add 20 μ L of **Azelnidipine D7** internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient should be developed to ensure the separation of Azelnidipine from endogenous plasma components. A typical gradient might start at 30% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 $^{\circ}$ C.
- Injection Volume: 10 μ L.

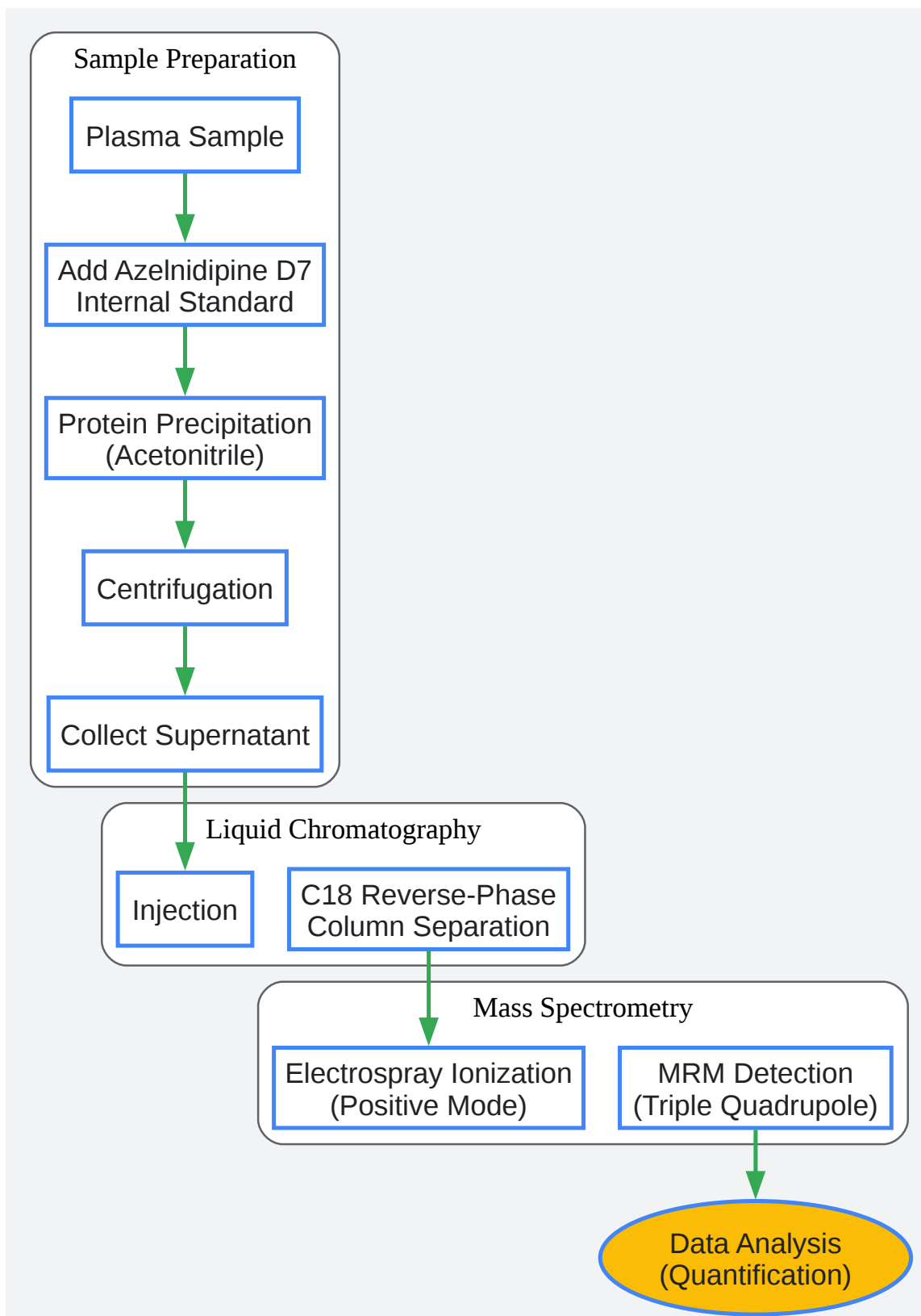
3. Mass Spectrometry

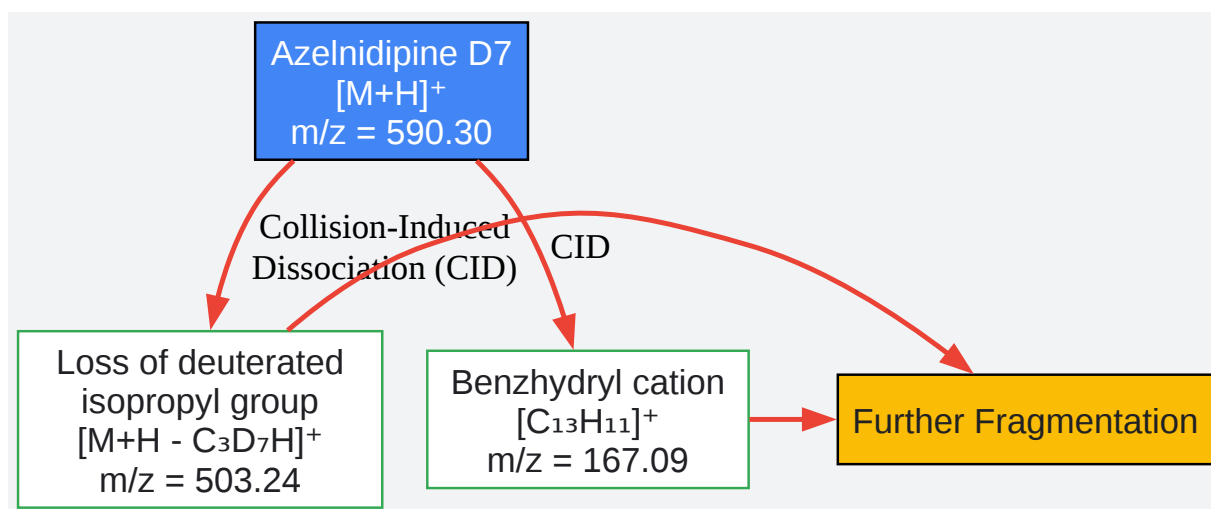
- Instrument: A triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Azelnidipine: Q1: 583.3 m/z, Q3: 167.2 m/z.[\[2\]](#)
 - **Azelnidipine D7** (Predicted): Q1: 590.3 m/z, Q3: 503.2 m/z.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of **Azelnidipine D7**.





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